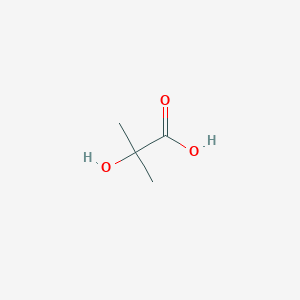
2-ヒドロキシイソ酪酸
概要
説明
2-hydroxyisobutyric acid is a 2-hydroxy monocarboxylic acid that is isobutyric acid bearing a hydroxy substituent at position 2. It is a metabolite of methyl tertiary-butyl ether. It has a role as a human xenobiotic metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 2-hydroxyisobutyrate.
2-Hydroxyisobutyric acid is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.
科学的研究の応用
金属イオン分離における電解質
2-ヒドロキシイソ酪酸は、オンラインサイクリックボルタンメトリーによる金属イオンの分離における電解質として使用されます。 このプロセスは、金属の電気化学的性質を研究するために不可欠であり、分析化学で広く使用されています .
ポリマー合成のビルディングブロック
この化合物は、ポリマー合成のビルディングブロックとして機能します。 その構造は、メタクリル酸を含むさまざまな化合物への簡単な化学変換を可能にし、メタクリル酸はポリマー生産における商品です .
L-スレオニンの異化
2-ヒドロキシイソ酪酸の共役塩基である2-ヒドロキシブチレートは、ヒトにとって必須アミノ酸であるL-スレオニンの異化に役割を果たします。 このプロセスは、代謝を理解し、代謝性疾患の治療法を開発するために不可欠です .
グルタチオンの合成
2-ヒドロキシイソ酪酸は、細胞を毒素から保護する抗酸化物質であるグルタチオンの合成に関与しています。 この用途の研究は、特に酸化ストレスによって引き起こされる疾患の治療と予防において、医学の進歩につながる可能性があります .
老化と脂肪代謝のモジュレーション
最近の研究では、肥満や肝脂肪症の患者で高レベルの2-ヒドロキシイソ酪酸が発見されています。 これは、この代謝物が老化と脂肪代謝のモジュレーションにおいて潜在的な役割を果たしていることを示唆しており、これらの状態の治療に大きな影響を与える可能性があります .
作用機序
Target of Action
2-Hydroxyisobutyric acid (2-HIBA) is an organic compound that primarily targets the enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase . This enzyme plays a crucial role in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .
Mode of Action
The interaction of 2-HIBA with its target enzyme, 2-hydroxyisobutyryl CoA mutase, results in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This process is a key step in the metabolic pathway of 2-HIBA.
Biochemical Pathways
2-HIBA is involved in the degradation of branched-chain amino acids and ketogenesis . It is also a product of the degradation of the groundwater pollutant methyl tert-butyl ether (MTBE) in certain bacterial species . The enzyme 2-hydroxyisobutyryl CoA mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A, and the hydrolysis of the latter gives 2-HIBA .
Result of Action
The action of 2-HIBA results in the production of various compounds. For instance, it serves as a precursor in the synthesis of compounds like isobutylene glycol and methacrylic acid . It is also considered a naturally occurring precursor to polyesters .
Action Environment
The action of 2-HIBA can be influenced by various environmental factors. For instance, the presence of certain bacterial species can affect the production and degradation of 2-HIBA . Additionally, exposure to pollutants like MTBE can lead to increased levels of 2-HIBA in the body .
生化学分析
Biochemical Properties
The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . Hydrolysis of the latter gives 2-Hydroxyisobutyric acid . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .
Cellular Effects
High levels of 2-Hydroxyisobutyric acid were found in urines of patients with obesity and hepatic steatosis, suggesting a potential involvement of this metabolite in clinical conditions . The gut microbial origin of 2-Hydroxyisobutyric acid was hypothesized, however its actual origin and role in biological processes are still not clear .
Dosage Effects in Animal Models
In a study with the model organism Caenorhabditis elegans, it was found that 2-Hydroxyisobutyric acid supplementation at concentrations of 0.1 mM, 5 mM, 10 mM, 20 mM, 50 mM, and 100 mM had various effects on the physiology of the nematodes .
Metabolic Pathways
A biobased route to 2-Hydroxyisobutyric acid is possible by employing the second relevant metabolic sequence derived from the degradation pathway of MTBE, the isomerisation of 3-hydroxybutyric acid .
特性
IUPAC Name |
2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032954 | |
| Record name | 2-Hydroxyisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 2-Hydroxyisobutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
| Record name | alpha-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
594-61-6 | |
| Record name | 2-Hydroxyisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HYDROXYISOBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLLACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMW250U2HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | alpha-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-HIBA?
A1: 2-HIBA has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
Q2: Is there any spectroscopic data available for 2-HIBA?
A2: Yes, 2-HIBA can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly employed to determine its structure. []
Q3: How is 2-HIBA synthesized?
A3: 2-HIBA can be synthesized chemically via several routes, including the decarboxylation and dehydration of citric acid [] or the dehydration of its precursor, 2-methylpropane-1,2-diol. [] It can also be produced biotechnologically using engineered microorganisms. [, , , ]
Q4: What is the biological relevance of 2-HIBA?
A4: 2-HIBA is a metabolite found in various organisms, including humans. Elevated levels of 2-HIBA have been associated with metabolic diseases such as obesity and hepatic steatosis. [] It is also implicated in lysine 2-hydroxyisobutyrylation, a post-translational modification observed in both eukaryotes and prokaryotes. []
Q5: Can 2-HIBA be produced by bacteria?
A5: Yes, certain bacteria can produce 2-HIBA as a byproduct of their metabolism. For example, the bacterium Kyrpidia tusciae DSM 2912 possesses a coenzyme B12-dependent acyl-CoA mutase that can isomerize (R)-3-hydroxybutyryl-CoA to 2-HIBA. []
Q6: How does 2-HIBA influence the lifespan of Caenorhabditis elegans?
A6: Studies have shown that 2-HIBA can extend the lifespan of the nematode Caenorhabditis elegans. This effect is attributed to the activation of insulin/IGF-1 signaling (IIS) and p38 MAPK pathways, leading to a reduction in reactive oxygen species (ROS) levels. []
Q7: Does 2-HIBA affect fat deposition?
A7: Yes, 2-HIBA has been shown to modulate fat deposition in C. elegans. In standard growth conditions, it influences lipid accumulation by affecting the transcriptional levels of fatty acid synthesis genes and the peptide transporter PEP-2. In high-glucose conditions, 2-HIBA reduces lipid droplet deposition by upregulating the acs-2 gene involved in β-oxidation. []
Q8: Can 2-HIBA be used as a biomarker?
A8: Yes, 2-HIBA is being investigated as a potential biomarker for various conditions. For instance, elevated levels of 2-HIBA in serum have been linked to an increased risk of prediabetes and diabetes. [] Additionally, it has been studied as a biomarker of exposure to isobutene, a volatile organic compound. [, ]
Q9: Is 2-HIBA associated with any specific diseases?
A9: While not directly causing diseases, altered 2-HIBA levels are observed in various conditions. Elevated serum 2-HIBA has been found in patients with unstable angina pectoris, potentially linked to gut microbiota alterations and metabolic imbalances. [] In chronic kidney disease, 2-HIBA accumulation in plasma is observed and linked to negative impacts on renal cell phenotype and functionality. []
Q10: How is 2-HIBA metabolized?
A10: The degradation of 2-HIBA has been observed in several bacteria. In Aquincola tertiaricarbonis L108, 2-HIBA is activated to 2-HIBA-CoA and then isomerized to 3-hydroxybutyryl-CoA by a B12-dependent mutase. [] Another pathway, observed in Actinomycetospora chiangmaiensis DSM 45062, involves a thiamine pyrophosphate-dependent lyase that converts 2-HIBA to acetone and formic acid. []
Q11: What are the applications of 2-HIBA in material science?
A11: 2-HIBA is a precursor for the production of methacrylic acid, a key monomer for manufacturing acrylic glass (polymethyl methacrylate). [] This makes 2-HIBA a valuable building block for various industrial applications.
Q12: Can 2-HIBA be used to synthesize recyclable polymers?
A12: Yes, recent research has explored the use of 2-HIBA derivatives, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), to create degradable and chemically recyclable polymers. [] These polymers can be depolymerized back to 2-HIBA under basic conditions, allowing for closed-loop recycling.
Q13: How is 2-HIBA typically quantified?
A13: 2-HIBA can be quantified using various analytical techniques, including gas chromatography [], high-performance liquid chromatography (HPLC) [, ], and capillary electrophoresis (CE). [, , , ]
Q14: Are there sustainable approaches to 2-HIBA production?
A14: Yes, researchers are exploring biotechnological approaches to produce 2-HIBA from renewable resources. This includes utilizing engineered microorganisms [, , , ] and exploring alternative feedstocks like methanol. []
Q15: Can 2-HIBA be chemically recycled?
A15: Yes, 2-HIBA-based polymers, such as those derived from DMDL, can be chemically depolymerized back to 2-HIBA, enabling the recovery and reuse of the monomer. [] This chemical recyclability offers a promising avenue for a circular economy in plastic production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





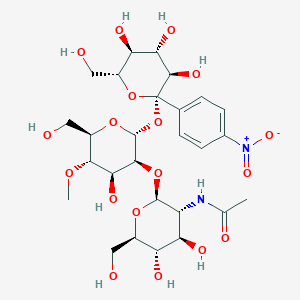



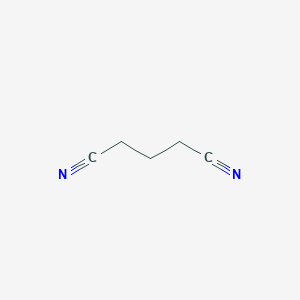
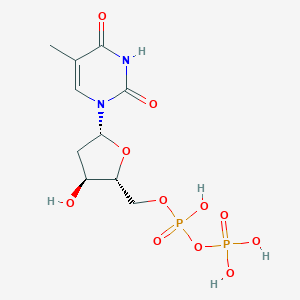
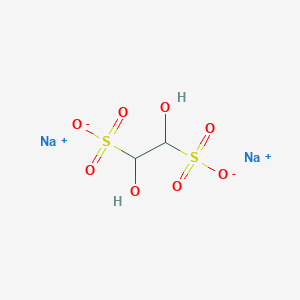
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)

